molecular formula C12H15ClN2O B10805724 (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B10805724
M. Wt: 238.71 g/mol
InChI Key: XCBFDGHHGVSHQB-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloropyridine ring and a methylpiperidine moiety.

Preparation Methods

The synthesis of (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 6-chloropyridine-3-carboxylic acid with 2-methylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an inert atmosphere at a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone exhibits notable biological activity, particularly as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, suggesting potential therapeutic applications in treating disorders such as anxiety, depression, and schizophrenia.

Key Biological Activities

ActivityEffectReference
mGluR5 AntagonismModulation of neurotransmitter release
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Anticancer ActivityCytotoxic effects against certain cancer cell lines

Applications in Research and Medicine

The compound's ability to interact with specific molecular targets makes it valuable in several research areas:

  • Neurological Disorders : Its role as an mGluR5 antagonist positions it as a candidate for developing treatments for anxiety and depression. Studies have shown that modulation of this receptor can lead to significant behavioral changes in animal models.
  • Cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is necessary to elucidate its mechanisms of action and efficacy.
  • Pharmacological Profiles : The compound's interaction with other receptors and enzymes involved in neurological pathways has been explored, which may contribute to its overall therapeutic potential.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.

Study 2: Anticancer Properties

In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Further investigations are planned to explore its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperidine group may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone can be compared with similar compounds such as:

Biological Activity

(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, a compound with the molecular formula C12_{12}H15_{15}ClN2_2O and a molecular weight of 238.71 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

  • Inhibition of Prostaglandin Dehydrogenase :
    • Studies have shown that related compounds exhibit potent inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in the regulation of prostaglandins, which play a significant role in inflammation and cancer .
  • Antitumor Activity :
    • The compound has demonstrated promising antitumor properties in vitro against various cancer cell lines. For example, it was found to inhibit cell proliferation and induce apoptosis in A549 human lung cancer cells, with reported IC50_{50} values indicating significant potency .

Efficacy in Preclinical Models

Recent studies have evaluated the efficacy of this compound in animal models.

  • In Vivo Studies :
    • In a mouse model, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The pharmacokinetic profile indicated good oral bioavailability and metabolic stability, making it a candidate for further development .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyModelFindingsReference
1A549 CellsInhibition of proliferation with IC50_{50} = 9 μM
2Mouse ModelSignificant tumor size reduction; good bioavailability
3In Vitro AssaysInduction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid derivatives with 2-methylpiperidine. A common approach uses carbodiimide reagents (e.g., DCC or EDC) with DMAP as a catalyst in dichloromethane (DCM) to form the methanone linkage . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Intermediate characterization employs ¹H NMR (600 MHz, CDCl₃) to confirm coupling efficiency and HRMS (ESI+, <5 ppm mass accuracy) for molecular formula validation .
Step Reagents/Conditions Purpose
CouplingDCC, DMAP, DCM, RT, 24hAmide bond formation
PurificationSilica gel chromatographyRemove unreacted reagents

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : SHELXL refines single-crystal data to determine bond lengths/angles and confirm stereochemistry. Twinned data may require Hooft parameter adjustments .
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent environments. For example, the 6-chloropyridinyl proton signals appear as doublets near δ 8.2–8.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with sub-ppm accuracy .
  • ORTEP-3 : Generates 3D molecular graphics for publication-quality structural representations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to target proteins (e.g., enzymes with pyridine-binding pockets). Ligand preparation includes geometry optimization via Gaussian09 at the B3LYP/6-31G* level .
  • QSAR studies : Substituent effects (e.g., chloro vs. fluoro groups) are modeled using MOE or RDKit to correlate structural features with activity .

Q. What challenges arise during crystallographic refinement, and how are they resolved?

  • Methodological Answer :

  • Twinned data : SHELXL’s TWIN/BASF commands refine twinned crystals. Hooft parameters (|E²−1| statistics) diagnose twinning .
  • Disorder : Partial occupancy modeling splits atoms into multiple positions with restrained bond distances.

Q. How are structure-activity relationships (SARs) explored for analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Replace the 6-chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups via nucleophilic aromatic substitution .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models. For example, pyridine derivatives in showed potential in neurological target modulation .

Q. What analytical methods quantify this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). ESI+ ionization detects [M+H]⁺. Calibration curves (1–1000 ng/mL) ensure linearity (R² >0.99) .
  • Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) extracts the compound from plasma .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (P260 precautionary code) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-11(13)14-8-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

XCBFDGHHGVSHQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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